N'-hydroxy-3-methylsulfonylpropanimidamide
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Overview
Description
N’-hydroxy-3-methylsulfonylpropanimidamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a methylsulfonyl group, and a propanimidamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methylsulfonylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylsulfonylpropanoic acid with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then treated with a suitable dehydrating agent, such as thionyl chloride, to yield N’-hydroxy-3-methylsulfonylpropanimidamide.
Industrial Production Methods
Industrial production of N’-hydroxy-3-methylsulfonylpropanimidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-methylsulfonylpropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-3-methylsulfonylpropanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-methylsulfonylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. These interactions can affect various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
N’-hydroxy-3-methylsulfonylpropanimidamide can be compared with other similar compounds, such as N-hydroxy sulfonamides and N-hydroxy amides. These compounds share similar functional groups but differ in their specific structures and reactivity. For example:
Properties
Molecular Formula |
C4H10N2O3S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N'-hydroxy-3-methylsulfonylpropanimidamide |
InChI |
InChI=1S/C4H10N2O3S/c1-10(8,9)3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |
InChI Key |
NVVIURXZFLTHSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(=NO)N |
Origin of Product |
United States |
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